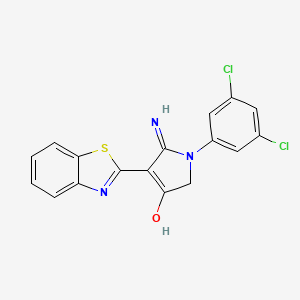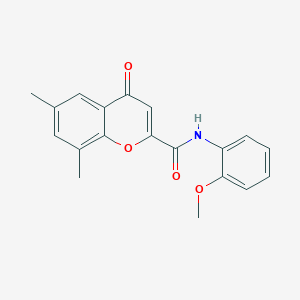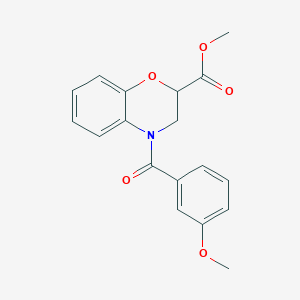
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolone structure, which is further substituted with amino and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrrolone Formation: The pyrrolone ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.
Substitution Reactions: The dichlorophenyl and amino groups are introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the dichlorophenyl group, resulting in the formation of corresponding reduced products.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the amino and dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced benzothiazole and dichlorophenyl derivatives.
Substitution Products: Halogenated and aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmacology: The compound exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets such as enzymes and receptors.
Biochemical Research: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: It is incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s substituents.
Comparación Con Compuestos Similares
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-difluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine) or other groups (phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Properties: The dichlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C17H11Cl2N3OS |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-5-10(19)7-11(6-9)22-8-13(23)15(16(22)20)17-21-12-3-1-2-4-14(12)24-17/h1-7,20,23H,8H2 |
Clave InChI |
JFFHGCQLTHUVQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)


![1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)

![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)

![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413039.png)
![5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11413043.png)
![1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11413053.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413056.png)
